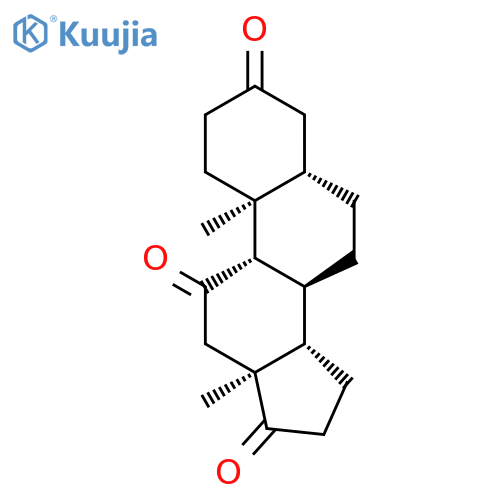Cas no 1482-70-8 (Androstane-3,11,17-trione,(5a)-)

1482-70-8 structure
商品名:Androstane-3,11,17-trione,(5a)-
Androstane-3,11,17-trione,(5a)- 化学的及び物理的性質
名前と識別子
-
- Androstane-3,11,17-trione,(5a)-
- 5-A-ANDROSTANE-3-11-17-TRIONE*CRYSTALLIN E
- (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione
- (5α)-Androstane-3,11,17-trione
- 5A-ANDROSTAN-3,11,17-TRIONE
- 5-ANDROSTANETRIONE
- A-Androstane-3,11,17-trione
- UNII-8O04U1K43M
- 5α-Androstane-3,11,17-trione
- 1482-70-8
- (5alpha)-Androstane-3,11,17-trione
- 5alpha-Androstane-3,11,17-trione
- Androstane-3,11,17-trione #
- J-008457
- (5S,8S,10S,13S)-10,13-Dimethyl-tetradecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
- VRHVOUYZPKSINF-XNTXBEAUSA-N
- 5.alpha.-Androstane-3,11,17-trione
- CHEBI:34463
- 8O04U1K43M
- CHEMBL3138083
- 5alpha-androstan-3,11,17-trione
- Androstane-3,11,17-trione, (5.alpha.)-
- (5a)-Androstane-3,11,17-trione
- SCHEMBL13387025
- Q27116086
- DTXSID3036521
-
- インチ: InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1
- InChIKey: VRHVOUYZPKSINF-XNTXBEAUSA-N
- ほほえんだ: O=C1CC[C@@]2([C@H]3C(=O)C[C@]4(C)C(CC[C@H]4[C@@H]3CC[C@H]2C1)=O)C
計算された属性
- せいみつぶんしりょう: 302.18800
- どういたいしつりょう: 302.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- PSA: 51.21000
- LogP: 3.34630
Androstane-3,11,17-trione,(5a)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-480737-25 mg |
(5α)-Androstane-3,11,17-trione, |
1482-70-8 | 25mg |
¥3,234.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480737-25mg |
(5α)-Androstane-3,11,17-trione, |
1482-70-8 | 25mg |
¥3234.00 | 2023-09-05 |
Androstane-3,11,17-trione,(5a)- 関連文献
-
1. Microbiological hydroxylation of steroids. Part IX. Hydroxylation of diketones and keto-alcohols derived from 5α-androstane with the fungi Rhizopus arrhizus and Rhizopus circinnans. Steroidal 18- and 19-proton magnetic resonance signalsAlan M. Bell,Ian M. Clark,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,Wilhelm E. Müller,Eva E. Richards J. Chem. Soc. Perkin Trans. 1 1973 2131
-
2. Microbiological hydroxylation of steroids. Part VIII. The pattern of monohydroxylation of diketones and keto-alcohols derived from 5α-androstane with cultures of the fungus, Rhizopus nigricansVirginia E. M. Chambers,William A. Denny,John M. Evans,Ewart R. H. Jones,Alexander Kasal,G. Denis Meakins,John Pragnell J. Chem. Soc. Perkin Trans. 1 1973 1500
-
P. A. Browne,D. N. Kirk J. Chem. Soc. C 1969 1653
-
4. Microbiological hydroxylation of steroids. Part II. Structural information and infrared spectrometry: carbonyl, perturbed methylene, and hydroxy-vibrations of steroidal ketones and alcoholsA. D. Boul,J. W. Blunt,J. W. Browne,V. Kumar,G. D. Meakins,J. T. Pinhey,V. E. M. Thomas J. Chem. Soc. C 1971 1130
-
5. Boar taint steroid derivatives for immunological studies. Synthesis of 11 α-hydroxy-5α-androst-16-en-3-one and its hemisuccinateAlan B. Turner,Philip T. van Leersum J. Chem. Soc. Perkin Trans. 1 1988 1653
1482-70-8 (Androstane-3,11,17-trione,(5a)-) 関連製品
- 566-65-4((5a)-Pregnane-3,20-dione)
- 846-46-8(5a-Androstanedione)
- 76-22-2(Camphor)
- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)
- 464-49-3((+)-Camphor)
- 8008-88-6(Valerian root oil)
- 2767-84-2((1S)-(+)-Camphorquinone)
- 10373-78-1(DL-Camphorquinone)
- 559-74-0(Friedelin)
- 1660-04-4(1-(1-adamantyl)ethanone)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
